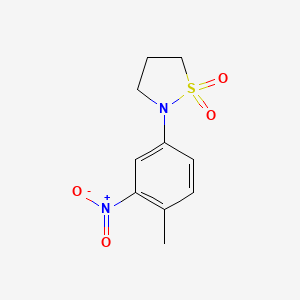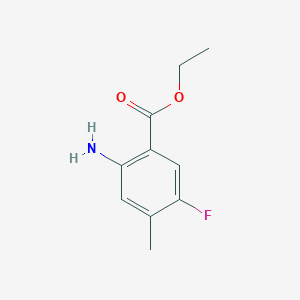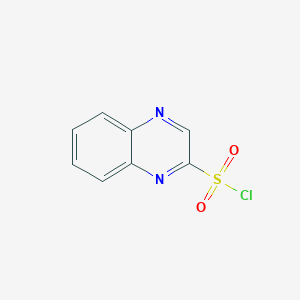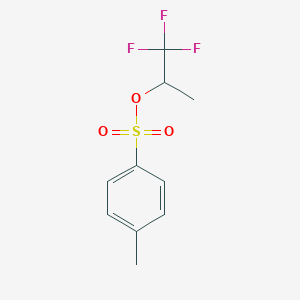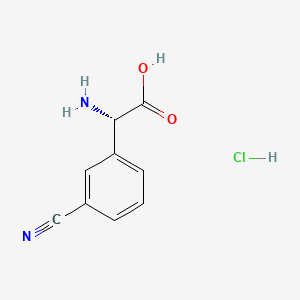
(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyano group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
Major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and heterocyclic compounds.
Scientific Research Applications
(s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-2-Amino-2-(3-cyanophenyl)acetic acid hydrochloride include other cyanoacetamide derivatives and amino acid analogs . These compounds share structural similarities and may exhibit comparable chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and cyano functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct advantages over other similar compounds.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-cyanophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c10-5-6-2-1-3-7(4-6)8(11)9(12)13;/h1-4,8H,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
ILAYFSPVNDRAFP-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](C(=O)O)N)C#N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(=O)O)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


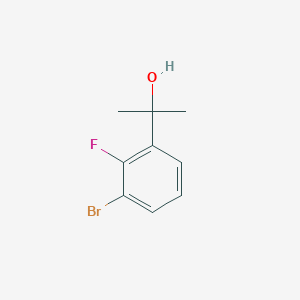
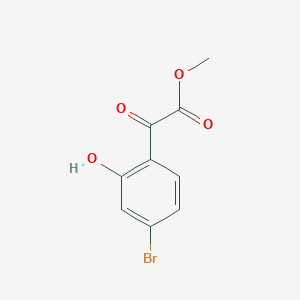
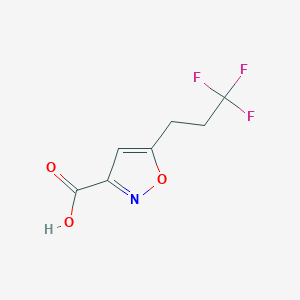
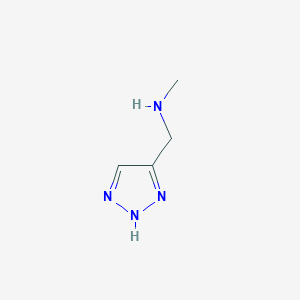
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
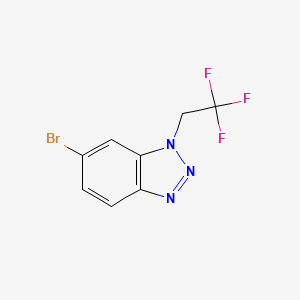
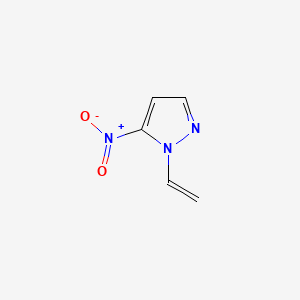
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

